8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one
Description
Properties
IUPAC Name |
8-(diethylaminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-3-23(4-2)12-16-18(24)7-6-15-21(25)17(13-28-22(15)16)14-5-8-19-20(11-14)27-10-9-26-19/h5-8,11,13,24H,3-4,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPQCJXHGVLEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCCO4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxin Moiety: The synthesis begins with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate.
Attachment of the Chromen-4-one Core: The benzodioxin intermediate is then coupled with a chromen-4-one derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Reduction: The chromen-4-one core can be reduced to a chromanol derivative using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with alkyl halides can introduce different alkyl groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, H2 (hydrogen) with a catalyst
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Chromanol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
*Calculated based on molecular formula C₂₃H₂₅NO₅.
Key Observations :
- Position 2 : Methylation (e.g., compound ) reduces steric hindrance but may lower solubility compared to the unsubstituted target compound.
- Benzodioxin Moiety : Present in all analogues, this subunit is linked to anti-inflammatory activity in related compounds (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, comparable to Ibuprofen ).
Computational and Proteomic Comparison
- SimilarityLab : Identifies commercially available analogues and predicts targets via consensus activity profiling . For the target compound, hits may include piperazine or morpholine derivatives with comparable benzodioxin scaffolds.
- CANDO Platform: Predicts proteomic interaction signatures, diverging from traditional SAR by emphasizing multitarget interactions across species .
- Graph-Based Comparisons : Superior to bit-vector methods for capturing stereochemical nuances but computationally intensive for large molecules .
Biological Activity
The compound 8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one is a synthetic organic molecule with a complex structure that includes a chromenone backbone and various functional groups. Its unique chemical properties suggest potential applications in medicinal chemistry, particularly in targeting inflammatory and fibrotic pathways.
Chemical Structure and Properties
- Molecular Formula : C22H23NO5
- Molecular Weight : 381.428 g/mol
- Key Structural Features :
- Diethylamino Group : Enhances solubility and biological activity.
- Benzodioxin Moiety : Implicated in various biological interactions.
- Hydroxy Group : Contributes to antioxidant properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an antagonist of G protein-coupled receptor 84 (GPR84), which is implicated in fibrotic diseases.
The compound's interaction with GPR84 suggests it may play a role in modulating inflammatory responses and fibrosis. The structural features allow for potential binding to various biological targets, influencing multiple signaling pathways related to inflammation.
In Vitro Studies
A study highlighted the compound's ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, demonstrating its anti-inflammatory properties. The results are summarized in the table below:
| Compound | Activity | IC50 (µM) | Cytotoxicity |
|---|---|---|---|
| This compound | Inhibition of NO production | 15 | Non-cytotoxic |
| Control (LPS) | Induces NO production | - | Cytotoxic |
Antioxidant Properties
The presence of the hydroxy group suggests potential antioxidant activity. Compounds with similar chromenone structures have shown significant antioxidant effects, which may be relevant for therapeutic applications against oxidative stress-related diseases.
Case Study 1: GPR84 Antagonism
In a recent study focusing on fibrotic diseases, the compound was evaluated for its ability to antagonize GPR84. The findings indicated that it effectively reduced fibrosis markers in cell cultures treated with TGF-beta, a key mediator in fibrosis.
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of the compound in vivo using a mouse model of acute inflammation. Results showed a marked reduction in inflammatory cytokines and tissue damage compared to controls, supporting its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one, and what critical reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via a Mannich reaction , involving formaldehyde, diethylamine, and a chromen-4-one precursor under reflux in ethanol . Key parameters include:
- Temperature : Maintain 60–70°C to avoid side reactions.
- Solvent Choice : Ethanol (99%) ensures solubility of intermediates.
- Catalyst : Acidic conditions (e.g., HCl) may enhance imine formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is typically used to isolate the product.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., diethylamino-methyl at C8, benzodioxin at C3) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ peak).
- X-ray Crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding patterns, if single crystals are obtainable .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Validate purity (>95%) via HPLC with UV detection (λ = 254 nm) .
- Assay Conditions : Standardize cell culture media (e.g., pH, serum concentration) to minimize variability in cytotoxicity studies .
- Control Experiments : Include structurally related analogs (e.g., 7-hydroxy-3-(4-methylphenoxy) derivatives) to isolate the role of the diethylamino-methyl group .
Q. How does the diethylamino-methyl group at C8 influence the compound’s pharmacokinetic properties compared to analogs?
- Methodological Answer : Perform comparative SAR studies :
- LogP Measurements : Use shake-flask methods to assess lipophilicity changes due to the diethylamino group.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to compare oxidative metabolism rates .
- Receptor Docking Simulations : Model interactions with target proteins (e.g., kinases) to identify steric or electronic effects of the substituent .
Q. What experimental designs are optimal for probing this compound’s interaction with biomolecules (e.g., DNA, enzymes)?
- Methodological Answer : Use:
- Fluorescence Quenching Assays : Monitor binding to serum albumin (e.g., BSA) via tryptophan emission shifts.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target enzymes .
- Covalent Binding Studies : Employ LC-MS/MS to detect adduct formation if the compound acts as a Michael acceptor (common in chromenones) .
Q. How can researchers address discrepancies in solubility data across different solvent systems?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry.
- Co-solvency Approaches : Use hydrotropic agents (e.g., PEG-400) to enhance aqueous solubility for in vivo studies .
- DFT Calculations : Predict solvation free energy to guide solvent selection .
Methodological Challenges and Solutions
Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Answer :
- Challenge : Low yields in multi-step reactions (e.g., Mannich followed by benzodioxin coupling).
- Solution : Optimize stoichiometry (e.g., excess diethylamine) and use flow chemistry for better heat transfer .
- Byproduct Formation : Monitor intermediates via TLC and introduce scavenger resins (e.g., polymer-bound tosyl chloride) .
Q. How to design a robust SAR study for this compound’s derivatives?
- Answer :
- Variable Substituents : Synthesize analogs with modified benzodioxin (e.g., methoxy vs. hydroxy groups) or alkylamino chains .
- Biological Testing : Use a panel of assays (e.g., antimicrobial, antiproliferative) to correlate structural changes with activity .
- Statistical Analysis : Apply multivariate regression to identify critical substituents affecting potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
